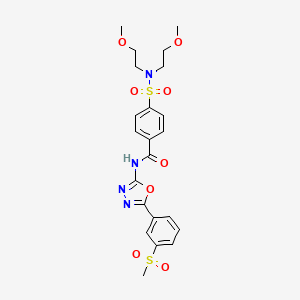

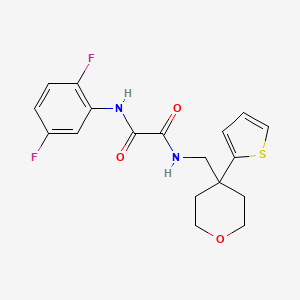

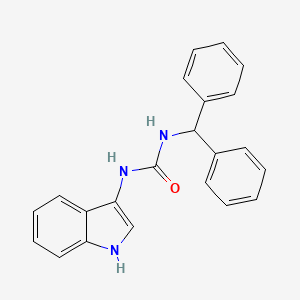

3-((4-ethylphenyl)sulfonyl)-N-(4-methoxybenzyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-ethylphenyl)sulfonyl)-N-(4-methoxybenzyl)quinolin-4-amine, commonly known as ESIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ESIQ belongs to the class of quinoline-based sulfonyl compounds and is known for its unique chemical structure and properties.

Scientific Research Applications

Synthetic Methodologies

The development of synthetic routes for related compounds focuses on enhancing efficiency and selectivity. For instance, Mizuno et al. (2006) described efficient syntheses of metabolites of a quinoline derivative using methanesulfonyl as a protective group, showcasing the importance of sulfonyl groups in synthetic chemistry (Mizuno et al., 2006). Similarly, Fringuelli et al. (2004) demonstrated a solvent-free method for synthesizing beta-amino alcohols, involving a key step that could be analogous to reactions involving "3-((4-ethylphenyl)sulfonyl)-N-(4-methoxybenzyl)quinolin-4-amine" (Fringuelli et al., 2004).

Pharmacological Studies

Compounds with quinoline and sulfonamide moieties have been investigated for their potential pharmacological properties. A study on novel quinoxaline sulfonamides revealed antibacterial activity against Staphylococcus spp. and Escherichia coli, indicating the potential biomedical applications of such structures (Alavi et al., 2017). Another research effort focused on the psycho- and neurotropic profiling of 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, unveiling compounds with significant sedative and anti-amnesic activities (Podolsky et al., 2017).

Material Science

The unique structural features of quinoline and sulfonamide derivatives also find applications in material science. For instance, the synthesis of ionic liquids through aminolysis of epoxides, as detailed by Fringuelli et al. (2004), demonstrates the versatility of these compounds in developing novel materials with potential applications in green chemistry and catalysis (Fringuelli et al., 2004).

properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-3-18-10-14-21(15-11-18)31(28,29)24-17-26-23-7-5-4-6-22(23)25(24)27-16-19-8-12-20(30-2)13-9-19/h4-15,17H,3,16H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMDCTDMAHXXAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-ethylphenyl)sulfonyl)-N-(4-methoxybenzyl)quinolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2751983.png)

![4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2751991.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2751994.png)

![Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2751996.png)

![4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2752000.png)

![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)